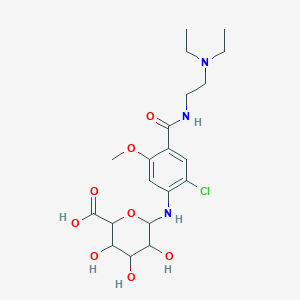
Metoclopramide N4-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metoclopramide N4-beta-D-glucuronide is a glucuronide conjugate of metoclopramide, a medication commonly used to treat nausea and vomiting. This compound is formed through the metabolic process of glucuronidation, where metoclopramide is conjugated with glucuronic acid. It has a molecular formula of C20H30ClN3O8 and a molecular weight of 475.92 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metoclopramide N4-beta-D-glucuronide typically involves the conjugation of metoclopramide with glucuronic acid. This process can be carried out enzymatically using UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to metoclopramide .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where metoclopramide and glucuronic acid are combined in the presence of UDP-glucuronosyltransferase enzymes under controlled conditions to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions
Metoclopramide N4-beta-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized metabolites, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Metoclopramide N4-beta-D-glucuronide has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the study of glucuronidation processes.
Biology: It is used in studies investigating the metabolic pathways of metoclopramide and its metabolites.
Mechanism of Action
Metoclopramide N4-beta-D-glucuronide exerts its effects by inhibiting kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and division. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (cell death) in certain cell types . The molecular targets of this compound include various protein kinases involved in these signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: The parent compound of Metoclopramide N4-beta-D-glucuronide, used to treat nausea and vomiting.
Metoclopramide Sulfide: A sulfur-containing analog of metoclopramide.
Metoclopramide Sulfone: An oxidized form of metoclopramide containing a sulfone group.
Uniqueness
This compound is unique due to its glucuronide conjugation, which enhances its solubility and facilitates its excretion from the body. This property makes it particularly useful in studies of drug metabolism and pharmacokinetics .
Properties
Molecular Formula |
C20H30ClN3O8 |
|---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
6-[2-chloro-4-[2-(diethylamino)ethylcarbamoyl]-5-methoxyanilino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H30ClN3O8/c1-4-24(5-2)7-6-22-18(28)10-8-11(21)12(9-13(10)31-3)23-19-16(27)14(25)15(26)17(32-19)20(29)30/h8-9,14-17,19,23,25-27H,4-7H2,1-3H3,(H,22,28)(H,29,30) |
InChI Key |
SOHPSIDRULBFFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC2C(C(C(C(O2)C(=O)O)O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


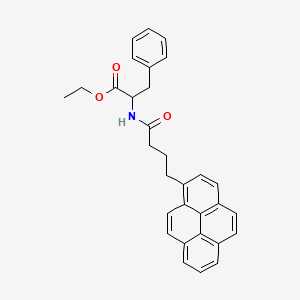
![7-Chloro-3-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4(3H)-one](/img/structure/B12286270.png)
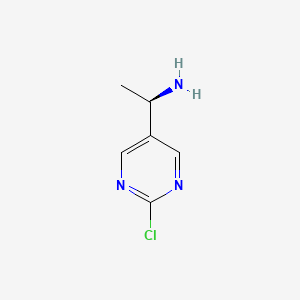
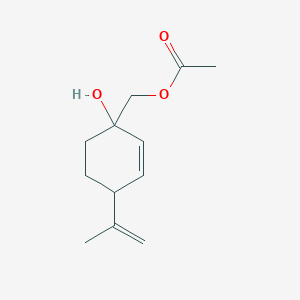
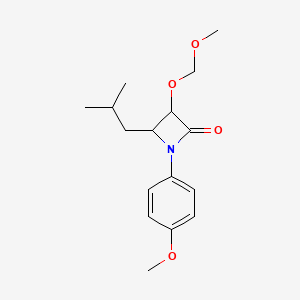
![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)
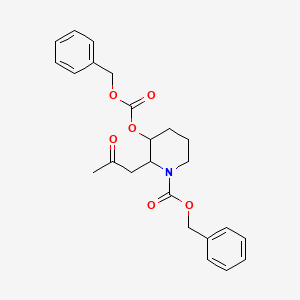
![1H-Pyrrole-2,5-dione, 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl)-](/img/structure/B12286305.png)
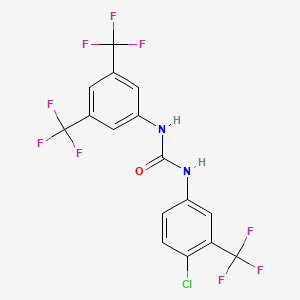
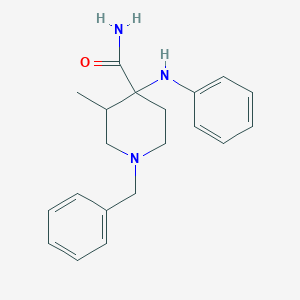
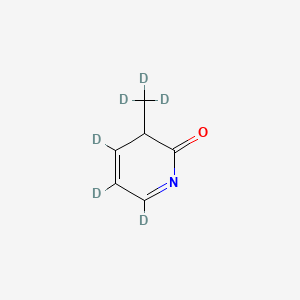
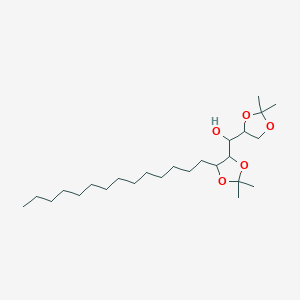
![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12286345.png)

